molecular formula C9H10N2O2 B12869845 2-(Aminomethyl)benzo[d]oxazole-6-methanol

2-(Aminomethyl)benzo[d]oxazole-6-methanol

Katalognummer: B12869845
Molekulargewicht: 178.19 g/mol
InChI-Schlüssel: IWLOOWVYFMSMAD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aminomethyl)benzo[d]oxazole-6-methanol is a heterocyclic organic compound featuring a benzoxazole core with an aminomethyl group at the 2-position and a hydroxymethyl group at the 6-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)benzo[d]oxazole-6-methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and purity. Catalysts and optimized reaction conditions are employed to ensure efficient production.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.

    Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: 2-(Aminomethyl)benzo[d]oxazole-6-methanol is used as an intermediate in the synthesis of various heterocyclic compounds and polymers

Biology: In biological research, this compound is studied for its potential as a building block in the synthesis of bioactive molecules. It has shown promise in the development of enzyme inhibitors and receptor modulators.

Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an antimicrobial, anticancer, and anti-inflammatory agent. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-6-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the benzoxazole core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

    2-(Aminomethyl)benzimidazole: Similar structure but with an imidazole ring instead of an oxazole ring.

    2-(Aminomethyl)benzothiazole: Contains a thiazole ring, offering different electronic properties.

    2-(Hydroxymethyl)benzoxazole: Lacks the aminomethyl group, affecting its reactivity and applications.

Uniqueness: 2-(Aminomethyl)benzo[d]oxazole-6-methanol is unique due to the presence of both aminomethyl and hydroxymethyl groups, which provide a versatile platform for chemical modifications. This dual functionality allows for a wide range of reactions and applications, distinguishing it from other similar compounds.

Eigenschaften

Molekularformel

C9H10N2O2

Molekulargewicht

178.19 g/mol

IUPAC-Name

[2-(aminomethyl)-1,3-benzoxazol-6-yl]methanol

InChI

InChI=1S/C9H10N2O2/c10-4-9-11-7-2-1-6(5-12)3-8(7)13-9/h1-3,12H,4-5,10H2

InChI-Schlüssel

IWLOOWVYFMSMAD-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1CO)OC(=N2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.